molecular formula C13H11NO3 B1291896 2-(Benzyloxy)isonicotinic acid CAS No. 467236-25-5

2-(Benzyloxy)isonicotinic acid

Cat. No. B1291896
M. Wt: 229.23 g/mol
InChI Key: JIVIAPHYBVSLIP-UHFFFAOYSA-N
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Patent
US08883786B2

Procedure details

2-Chloro-isonicotinic acid [CAS Reg. No. 6313-54-8] (4 g) and benzyl alcohol (3.3 g) were added to dry toluene (50 mL). Sodium hydride (2.66 g, 50% in mineral oil) was added in 2 portions and the mixture was allowed to stir at room temperature for 30 minutes. 18-Crown-6 (906 mg) was added and the mixture was then heated to 125° C. for 12 hours. An unstirrable, yellow mixture was obtained. This was diluted with more toluene (80 mL) and stirring was continued for another 4 hours at 125° C. TLC analysis confirmed that there was still 2-chloro-isonicotinic acid left. More benzyl alcohol (3.3 g) and sodium hydride was (2.66 g) added and the mixture was heated for another 12 hours. The mixture was cooled and quenched with 1M aqueous HCl (100 mL). Hexane (200 ml) was added and the mixture was stirred at 0° C. for 1 hour; a light brown solid was obtained. The solid was filtered off and washed with hexane. To remove residual water from the solid, toluene was added and removed again. A colorless solid was obtained (4.8 g). MS (m/e, ISP neg ion): 228.3 (M−H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2.66 g
Type
reactant
Reaction Step Three
Quantity
906 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3.3 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
80 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=[O:6].[CH2:11]([OH:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[H-].[Na+].C1OCCOCCOCCOCCOCCOC1>C1(C)C=CC=CC=1>[C:12]1([CH2:11][O:18][C:2]2[CH:3]=[C:4]([C:5]([OH:7])=[O:6])[CH:8]=[CH:9][N:10]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CN1
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
2.66 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
906 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CN1
Step Six
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Eight
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated to 125° C. for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
An unstirrable, yellow mixture was obtained
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another 4 hours at 125° C
Duration
4 h
WAIT
Type
WAIT
Details
left
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for another 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with 1M aqueous HCl (100 mL)
ADDITION
Type
ADDITION
Details
Hexane (200 ml) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
a light brown solid was obtained
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
To remove residual water from the solid, toluene
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
removed again
CUSTOM
Type
CUSTOM
Details
A colorless solid was obtained (4.8 g)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(=CC=CC=C1)COC1=NC=CC(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.